2-Cyclohexen-1-one, 3-hydroxy-5-methyl-
Description
Significance in Synthetic and Natural Product Chemistry
Cyclohexenone derivatives are integral components of numerous bioactive natural products, including carvotacetones, phorbasins, antheminones, and gabosines. benthamdirect.com Their established biological activities, which include antitumor, antiplasmodial, and antileishmanial properties, underscore the importance of this chemical scaffold. benthamdirect.com The six-membered ring of the cyclohexenone unit is a common feature in a vast array of complex organic molecules, such as steroids and various antibiotics. aakash.ac.in Consequently, the ability to synthesize and modify the cyclohexenone core is crucial for the total synthesis of these important natural products and their analogues. nih.govelsevierpure.com
The reactivity of the cyclohexenone ring, characterized by both a ketone and an α,β-unsaturated system, allows for a wide range of chemical transformations. wikipedia.org Chemists utilize these reactive sites to build molecular complexity through reactions like Michael additions and Robinson annulations, making cyclohexenones indispensable intermediates in the synthesis of diverse chemical products, from pharmaceuticals to fragrances. wikipedia.org The application of the cyclohexene (B86901) ring as a bioisostere for a furanose ring has also led to the discovery of new potent antiviral agents, further highlighting its significance. nih.gov
Historical Context and Evolution of Research on Substituted Cyclohexenones
The history of cyclohexanone (B45756) chemistry dates back to 1888, with the discovery of cyclohexanone itself. wikipedia.org A pivotal moment in the synthesis of substituted cyclohexenones was the development of the Robinson annulation in 1935 by Sir Robert Robinson. aakash.ac.inwikipedia.org This powerful, two-step ring-forming reaction, which combines a Michael addition with an intramolecular aldol (B89426) condensation, became a cornerstone method for constructing six-membered rings and is fundamental to the synthesis of polycyclic molecules like steroids. aakash.ac.inwikipedia.orglibretexts.orgjove.com
For many years, classical methods like the Robinson annulation and various cyclization reactions were the primary tools for synthesizing these structures. nih.gov However, the evolution of organic synthesis has introduced a host of modern techniques that offer milder conditions, greater efficiency, and broader substrate scope. Research in recent decades has focused on developing novel synthetic pathways, including:
Photoredox Catalysis: This method uses light to drive chemical reactions, enabling the construction of cyclohexanone products under mild conditions. nih.gov
Tandem and Cascade Reactions: Modern strategies often combine multiple reaction steps into a single, efficient process. Tandem carbene and photoredox-catalyzed processes have been developed for the convergent synthesis of substituted cycloalkanones. nih.gov
Metal-Catalyzed Cycloadditions: Various transition metals, such as rhodium and gold, are used to catalyze cycloaddition reactions that form cyclohexenone rings with high selectivity. organic-chemistry.org
These advanced methodologies represent a significant leap from the vigorous reaction conditions often required by earlier methods, allowing for the synthesis of highly functionalized and structurally complex cyclohexenones that were previously inaccessible. researchgate.net
Academic Relevance of 2-Cyclohexen-1-one (B156087), 3-hydroxy-5-methyl- and its Derivatives
The academic relevance of 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- and its structural relatives is demonstrated by ongoing research into their synthesis and the biological activities of their derivatives. For instance, significant academic effort has been directed toward the synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. ias.ac.in Studies on these compounds have explored their potential as tyrosinase inhibitors, which could have applications in treating skin hyperpigmentation and certain types of melanomas. semanticscholar.org
The continued exploration of new synthetic methods for substituted cyclohexenones is a vibrant area of academic research. organic-chemistry.org The development of efficient, eco-friendly, and highly selective procedures for creating these scaffolds is a constant goal. ias.ac.in The use of the cyclohexenone framework as a starting point for synthesizing complex natural products, such as the steroid hormone estrone, remains a classic example of its importance in academic and synthetic chemistry. libretexts.org The specific substitution pattern of 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- makes it and its isomers valuable chiral building blocks for creating optically active and highly functionalized molecules. mdpi.com
Below are the computed chemical and physical properties for the subject compound.
| Property | Value |
|---|---|
| Molecular Formula | C7H10O2 |
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 3-hydroxy-5-methylcyclohex-2-en-1-one |
| CAS Number | 14489-63-5 |
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-methylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5-2-6(8)4-7(9)3-5/h4-5,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOUUYHZNVGKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(=O)C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330342 | |
| Record name | 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70150-66-2 | |
| Record name | 3-Hydroxy-5-methyl-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70150-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyclohexen 1 One, 3 Hydroxy 5 Methyl and Analogues
Established Synthetic Pathways for Substituted Cyclohexenones
The classical Robinson annulation is typically carried out under basic or acidic conditions. jk-sci.comjuniperpublishers.com While effective, these conditions can sometimes lead to side reactions or lack of stereocontrol. Consequently, significant research has been dedicated to developing catalytic variants that offer improved yields, milder reaction conditions, and, crucially, enantioselectivity. nih.gov Chiral phosphoric acids, for instance, have been successfully employed to catalyze enantioselective Robinson-type annulation reactions, affording cyclohexenone derivatives with high enantiomeric excesses. nih.govresearchgate.net These catalysts facilitate both the initial Michael addition and the subsequent intramolecular aldol (B89426) reaction in a stereocontrolled manner.
The versatility of the Robinson annulation is demonstrated in its application to the synthesis of complex molecules, including steroids and alkaloids. wikipedia.org For example, the Wieland-Miescher ketone, a key intermediate in steroid synthesis, is famously prepared via a Robinson annulation. wikipedia.org
| Variant | Catalyst/Conditions | Key Advantages | Representative Application |
|---|---|---|---|
| Classical | Base (e.g., NaOH, KOH) or Acid | Well-established, versatile | General cyclohexenone synthesis |
| Enantioselective | Chiral Phosphoric Acids | High enantioselectivity | Asymmetric synthesis of chiral cyclohexenones |
| Wichterle Reaction | 1,3-dichloro-cis-2-butene as Michael acceptor | Avoids polymerization of the Michael acceptor | Synthesis of specific substituted cyclohexenones wikipedia.org |
The synthesis of substituted cyclohexenones can also be effectively achieved through a two-step sequence involving a Michael addition followed by an intramolecular cyclization, a strategy that is mechanistically related to the Robinson annulation. uitm.edu.myjove.com In this approach, a Michael donor, such as a β-ketoester or a β-diketone, is added to a Michael acceptor, an α,β-unsaturated carbonyl compound. libretexts.org This conjugate addition forms a 1,5-dicarbonyl intermediate, which is then induced to cyclize, typically through an intramolecular aldol or Claisen condensation, to yield the cyclohexenone ring system. libretexts.org
This methodology offers a high degree of flexibility, as the starting materials can be varied to introduce a wide range of substituents onto the cyclohexenone core. For instance, the use of different α,β-unsaturated aldehydes and β-ketoesters in an organocatalytic asymmetric conjugate addition allows for the synthesis of optically active 2,5-disubstituted-cyclohex-2-enone derivatives with excellent stereoselectivity. rsc.org The reaction can be performed as a one-pot process, integrating multiple steps to enhance efficiency. rsc.orgresearchgate.net
Recent advancements have focused on developing cascade or domino reactions that combine the Michael addition and cyclization in a single operation. For example, a cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates. nih.gov Similarly, a domino di-decarboxylative Michael/aldol/dehydration sequence has been developed using synergistic copper and amine catalysis to produce valuable chiral cyclohexenones. rsc.org
Aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be strategically employed for the synthesis of cyclohexenones. qiboch.com This approach typically involves the self-condensation of a ketone or a crossed aldol condensation between two different carbonyl compounds. wikipedia.org In the context of cyclohexenone synthesis, an intramolecular aldol condensation of a 1,5-dicarbonyl compound is a key step, as seen in the Robinson annulation. masterorganicchemistry.comyoutube.com
However, intermolecular aldol condensations can also be utilized to construct precursors that are then cyclized to form the cyclohexenone ring. For example, the aldol condensation of cyclohexanone (B45756) with an aldehyde can lead to the formation of an α,β-unsaturated ketone, which can be a starting point for further transformations. youtube.comacs.org The reaction is typically catalyzed by a base, which deprotonates the α-carbon of one carbonyl compound to form a nucleophilic enolate. iitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of a second molecule, leading to a β-hydroxy carbonyl compound that can subsequently dehydrate to form the α,β-unsaturated product. masterorganicchemistry.com
The conditions of the aldol condensation can be controlled to favor either the aldol addition product (the β-hydroxy carbonyl) or the condensation product (the α,β-unsaturated carbonyl). masterorganicchemistry.com For the synthesis of cyclohexenones, the dehydration step is often desired to create the characteristic double bond in the ring.
The synthesis of chiral cyclohexenones is of paramount importance, as the biological activity of many natural products and pharmaceuticals is dependent on their specific stereochemistry. nih.gov Consequently, considerable effort has been invested in developing stereoselective and enantioselective methods for the construction of these valuable building blocks. nih.govnih.gov
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral cyclohexenones. nih.gov This approach utilizes a small amount of a chiral catalyst to induce stereoselectivity in the reaction, leading to the formation of one enantiomer in excess over the other. Various catalytic systems have been developed, including those based on transition metals and organocatalysts.
For instance, synergistic copper-amine catalysis has been employed in a domino reaction to produce chiral cyclohexenones with excellent enantioselectivity (94% to 99% ee). rsc.org In this system, the copper catalyst and the amine co-catalyst work in concert to activate the substrates and control the stereochemical outcome of the reaction. rsc.org Biocatalysis, using enzymes such as ene-reductases, has also proven to be highly effective for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via the desymmetrization of prochiral 2,5-cyclohexadienones. nih.govacs.org This biocatalytic approach can generate quaternary stereocenters with outstanding enantioselectivities (up to >99% ee). nih.govacs.org
| Catalytic System | Reaction Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Synergistic Cu-amine | Domino di-decarboxylative Michael/aldol/dehydration | 94-99% | rsc.org |
| Ene-reductases (OPR3, YqjM) | Desymmetrizing hydrogenation of 2,5-cyclohexadienones | up to >99% | nih.govacs.org |
| Chiral Phosphoric Acids | Enantioselective Robinson-type annulation | Excellent | nih.gov |
| Rh-catalyzed Conjugate Addition | Diastereoselective conjugate addition | >98:2 dr | nih.gov |
Another established strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.orgthieme-connect.com After the desired stereoselective transformation has been achieved, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org
In the context of cyclohexenone synthesis, chiral auxiliaries can be incorporated into one of the starting materials to control the formation of new stereocenters during the ring-forming reaction. For example, valine- or tert-leucine-derived amides have been used as chiral auxiliaries in the asymmetric synthesis of chiral cyclohexanone derivatives. thieme-connect.com Similarly, carbohydrate-derived auxiliaries can be employed to control the stereochemistry of reactions such as α-alkylation of esters, which can be precursors to chiral cyclohexenones. thieme-connect.com
Camphorsultam is another versatile chiral auxiliary that has been used in various asymmetric reactions, including Michael additions, which are key steps in many cyclohexenone syntheses. wikipedia.org The steric hindrance provided by the auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered face, thus leading to a high degree of stereocontrol. wikipedia.org
Stereoselective and Enantioselective Synthesis Techniques for Chiral Cyclohexenones
Biocatalytic Transformations for Enantiopure Cyclohexenones
The demand for enantiomerically pure compounds in the pharmaceutical industry has propelled the development of biocatalytic methods for synthesizing chiral cyclohexenones. These enzymatic transformations offer high selectivity and operate under mild conditions, presenting a green alternative to traditional chemical methods. sphinxsai.com
Engineered enzymes, such as 4-oxalocrotonate tautomerase (4-OT), have demonstrated the ability to catalyze asymmetric cascade reactions. nih.govunibo.it By mastering distinct catalytic mechanisms, a single multifunctional enzyme can facilitate multiple stereoselective steps, leading to the synthesis of enantiopure cyclohexene (B86901) carbaldehydes from simple starting materials. nih.govunibo.it This approach leverages the enzyme's capacity to form both enamines and iminium ions, combining their catalytic activities in a controlled sequence. nih.gov
Another significant biocatalytic strategy involves the asymmetric reduction of ketones using whole-cell systems like Baker's Yeast (Saccharomyces cerevisiae). sphinxsai.com This method is valued for its environmental friendliness and the ease of producing non-racemic chiral alcohols, which are versatile precursors for various functionalized molecules. sphinxsai.com The reduction process relies on enzymes within the yeast that facilitate the transfer of hydride, with cofactor regeneration systems ensuring the catalytic cycle continues. sphinxsai.com Immobilization of the yeast cells can further enhance stability and simplify product isolation, making the process more efficient and reusable. sphinxsai.com
Asymmetric transfer hydrogenation (ATH) reactions using bifunctional ruthenium catalysts also provide an effective route to enantiomerically enriched hydroxy-cyclohexenone derivatives. mdpi.com This technique has been successfully applied to prepare chiral building blocks that are instrumental in the synthesis of complex molecules like nucleoside analogues. mdpi.com The enantio- and chemoselectivity of these ATH reactions can be sensitive to the specific structure of the cyclohexenone substrate. mdpi.com
Innovative and Green Chemistry Approaches in Cyclohexenone Synthesis
Recent advancements in synthetic organic chemistry have increasingly focused on the principles of green chemistry, aiming to develop more sustainable and environmentally friendly processes. This shift is evident in the synthesis of cyclohexenone derivatives, where innovative techniques are being employed to reduce waste, minimize energy consumption, and utilize safer reagents.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scholarsresearchlibrary.comresearchgate.net In the context of cyclohexenone synthesis, microwave irradiation has been successfully applied to the Robinson annulation, a classic method for forming six-membered rings. scholarsresearchlibrary.comresearchgate.net This technique, when combined with solvent-free conditions, significantly reduces reaction times and enhances conversion rates, aligning with the principles of green chemistry. scholarsresearchlibrary.com For instance, the synthesis of substituted cyclohexenones from 1,3-diaryl-2-propen-1-ones and ethyl acetoacetate (B1235776) with potassium carbonate can be completed in 2-5 minutes under microwave irradiation at 160W. scholarsresearchlibrary.com
Microwave-assisted protocols have also been developed for one-pot, three-component reactions to produce highly substituted cyclohexene derivatives. researchgate.net These methods offer operational simplicity and often result in high yields of the desired products. researchgate.net The condensation of various aldehydes with ethyl acetoacetate and piperazine (B1678402) under microwave irradiation is another example of an efficient synthesis of 5-substituted-3-methyl-2-cyclohexen-1-ones. semanticscholar.org
Solvent-Free and Environmentally Benign Reaction Conditions
The move towards solvent-free or "neat" reaction conditions is a cornerstone of green synthesis, as it eliminates the environmental and health hazards associated with many organic solvents. rsc.org The combination of microwave irradiation and solvent-free conditions has proven particularly effective for cyclohexenone synthesis, offering a clean and efficient approach. scholarsresearchlibrary.comresearchgate.net
Reactions can be carried out by simply grinding the reactants together, sometimes with a solid support or catalyst, to form a paste that is then irradiated. scholarsresearchlibrary.com This method has been used in the Robinson annulation to produce cyclohexenones in high yields without the need for a solvent. scholarsresearchlibrary.comresearchgate.net Beyond microwave-assisted methods, other solvent-free approaches have been developed. For example, the ytterbium(III) triflate-promoted, zinc(II) chloride-catalyzed Conia-ene reaction allows for the construction of cyclic enones without a solvent. organic-chemistry.org
Application of Catalysts in Green Synthesis (e.g., Organocatalysis, Natural Acid Catalysis)
The use of efficient and recyclable catalysts is a key aspect of green chemistry. In cyclohexenone synthesis, a variety of catalytic systems are employed to promote reactions under mild and environmentally friendly conditions.
Organocatalysis: Chiral secondary amine catalysts are effective in promoting cascade reactions that lead to stereochemically complex molecules. unibo.it These catalysts can activate aldehydes and enals through enamine and iminium ion intermediates, facilitating intricate bond-forming sequences in a single step. unibo.it Quinine, a naturally occurring organocatalyst, has been used in the cascade double Michael reaction between curcumins and 2-arylidene-1,3-indandiones, yielding multicyclic spiro-compounds. beilstein-journals.org
Natural Acid Catalysis: Solid acid catalysts, including natural clays (B1170129) like montmorillonite (B579905) K-10 and zeolites, offer several advantages such as low cost, recyclability, and operational simplicity. nih.gov These materials can effectively catalyze reactions like the Friedel-Crafts alkylation of indoles and pyrroles with nitroalkenes under solvent-free conditions. nih.gov Silica-supported diphenic acid has been utilized as a recyclable heterogeneous catalyst for the one-pot synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. ias.ac.in
The following table summarizes various catalytic approaches in green cyclohexenone synthesis:
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages |
|---|---|---|---|
| Organocatalyst | Quinine | Cascade Double Michael Reaction | Enantioselectivity, metal-free. beilstein-journals.org |
| Natural Acid | Montmorillonite K-10 | Friedel-Crafts Alkylation | Low cost, recyclable, solvent-free conditions. nih.gov |
| Heterogeneous Acid | Silica-supported diphenic acid | Knoevenagel/Michael Reaction | Recyclable, high yields. ias.ac.in |
| Base Catalyst | Potassium Carbonate | Robinson Annulation (Microwave) | Fast reaction times, high yields. scholarsresearchlibrary.com |
Atom-Economic and Waste-Reduction Strategies in Cyclohexenone Production
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.org Multi-component reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a product where most, if not all, of the atoms are incorporated. researchgate.net
The synthesis of polysubstituted cyclohexenones through one-pot, three-component diastereoselective processes exemplifies an atom-economic approach. researchgate.net These reactions, often proceeding via Michael addition and Claisen-Schmidt condensation, can achieve excellent yields under mild conditions. researchgate.net The calculation of green chemistry metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and E-factor helps in quantifying the environmental friendliness of a synthetic route. rsc.org For instance, certain catalyzed reactions for bis-xanthene synthesis have shown high atom economy (95.34%) and a low E-factor (0.14), indicating minimal waste generation. rsc.org
Strategies that reduce the number of synthetic steps, avoid the use of protecting groups, and utilize catalytic rather than stoichiometric reagents contribute significantly to waste reduction. The Robinson annulation, a tandem process involving a Michael addition and an intramolecular Aldol condensation, is a classic example of an efficient, multi-bond-forming reaction that is widely used for constructing cyclohexenone scaffolds. researchgate.netwikipedia.orgmasterorganicchemistry.com
Exploration of Novel Precursors and Reaction Types for Diversified Cyclohexenone Structures
The development of new synthetic routes to cyclohexenones often involves the exploration of novel precursors and reaction pathways to access a wider range of structurally diverse molecules. A tandem carbene and photoredox-catalyzed process has been developed for the synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. nih.gov This method offers a mild approach to constructing two contiguous C-C bonds without the need for strong bases or expensive metal catalysts. nih.gov
Another innovative approach involves the Brønsted acid-mediated cyclizations of siloxyalkynes with simple arenes and alkenes to afford substituted tetralone and cyclohexenone derivatives. organic-chemistry.org This carbocyclization can accommodate a wide range of substrates. Additionally, a palladium-catalyzed intramolecular oxidative alkylation of ζ-alkenyl β-diketones and ζ-alkenyl β-keto esters provides a high-yield route to 2-cyclohexenones at room temperature. organic-chemistry.org
The Wichterle reaction, a variant of the Robinson annulation, utilizes 1,3-dichloro-cis-2-butene in place of methyl vinyl ketone to avoid undesirable polymerization or condensation during the Michael addition step. wikipedia.org This highlights the strategy of modifying traditional precursors to overcome synthetic challenges and expand the scope of the reaction.
Ring Expansion Reactions and Their Mechanisms
Ring expansion reactions provide a powerful tool for the synthesis of cyclic ketones, including substituted cyclohexenones, by increasing the ring size of a smaller carbocyclic precursor. Two notable examples of such transformations are the Tiffeneau-Demjanov rearrangement and the Dowd-Beckwith ring expansion.
The Tiffeneau-Demjanov rearrangement allows for the one-carbon ring expansion of β-amino alcohols upon treatment with nitrous acid. jk-sci.comwikipedia.orgwikipedia.org This reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. A subsequent 1,2-alkyl shift, driven by the release of ring strain and the formation of a more stable oxonium ion, results in the expanded cyclic ketone. wikipedia.org For instance, the rearrangement of a 1-(aminomethyl)cyclopentanol (B1282178) derivative can yield a substituted cyclohexanone. The regioselectivity of the rearrangement is influenced by the migratory aptitude of the adjacent carbon atoms. In the case of a substituted cyclopentanol (B49286) precursor, the migration of a more substituted carbon can be favored, leading to specific substitution patterns on the resulting cyclohexanone ring. libretexts.org For example, the Tiffeneau-Demjanov rearrangement of a 2-methyl-1-(aminomethyl)cyclopentanol would be expected to yield 3-methylcyclohexanone (B152366) as a major product. libretexts.org
The Dowd-Beckwith ring expansion is a radical-mediated process that can achieve a one- to four-carbon ring enlargement of cyclic β-keto esters. wikipedia.orgdrugfuture.com The reaction is typically initiated by the formation of a radical at the terminus of an ω-haloalkyl side chain attached to the α-position of the β-keto ester. This radical then undergoes an intramolecular addition to the ketone carbonyl, forming a bicyclic alkoxy radical intermediate. Subsequent fragmentation of this intermediate, involving cleavage of the bond between the original carbonyl carbon and the α-carbon, leads to the ring-expanded product. The success of this reaction is dependent on the efficient formation of the initial radical and the subsequent intramolecular cyclization and fragmentation steps.
| Reaction | Key Reagents | Intermediate | Key Mechanistic Step | Typical Application |
|---|---|---|---|---|
| Tiffeneau-Demjanov Rearrangement | Nitrous acid (HNO₂) | Diazonium salt, Carbocation | 1,2-Alkyl shift | One-carbon ring expansion of β-amino alcohols |
| Dowd-Beckwith Ring Expansion | Radical initiator (e.g., AIBN), Tin hydride (e.g., Bu₃SnH) | Alkoxy radical | Radical cyclization and fragmentation | One- to four-carbon ring expansion of cyclic β-keto esters |
acs.orgacs.org-Sigmatropic Rearrangements in Cyclohexenone Scaffolds
Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. While wikipedia.orgwikipedia.org-sigmatropic rearrangements are more commonly employed in cyclohexenone synthesis, other classes of these rearrangements can also be relevant. The vinylcyclopropane-cyclopentene rearrangement, a type of acs.orgacs.org-sigmatropic shift in a broader sense as it involves the migration of a C-C bond, is a notable example of a rearrangement that constructs five-membered rings but its principles can be considered in the context of cyclic system transformations. wikipedia.orgnih.govorganicreactions.orgresearchgate.net
The vinylcyclopropane-cyclopentene rearrangement involves the thermal or transition-metal-catalyzed isomerization of a vinyl-substituted cyclopropane (B1198618) to a cyclopentene. The mechanism of the thermal rearrangement is complex and can proceed through either a concerted acs.orgwikipedia.org-sigmatropic shift or a stepwise pathway involving a diradical intermediate. acs.orgwikipedia.org The stereochemical outcome of the reaction is often dependent on the specific substrate and reaction conditions. While this rearrangement does not directly yield a six-membered cyclohexenone ring, the underlying principles of concerted bond reorganization are fundamental to pericyclic chemistry and can be conceptually extended to other systems. The high temperatures often required for the thermal rearrangement can limit its synthetic utility, but transition-metal catalysis can facilitate the reaction under milder conditions. nih.gov
Radical-Mediated Cyclization and Functionalization
Radical-mediated reactions offer a powerful and versatile approach for the construction of carbocyclic systems, including substituted cyclohexenones. These reactions proceed through radical intermediates and are often characterized by their high tolerance for various functional groups.
A prominent method for radical cyclization involves the use of manganese(III) acetate (B1210297) (Mn(OAc)₃) as an oxidant to generate radical species from active methylene (B1212753) compounds, such as β-keto esters. nih.govwikipedia.orgnih.govscripps.edutubitak.gov.tr In this process, Mn(OAc)₃ oxidizes the enolate of the β-dicarbonyl compound to an α-dicarbonyl radical. This radical can then undergo an intramolecular cyclization by adding to a suitably positioned double or triple bond within the molecule. The resulting cyclized radical can then be further oxidized by another equivalent of Mn(OAc)₃ to a carbocation, which can then eliminate a proton to afford an unsaturated cyclic product, or be trapped by a nucleophile. Alternatively, the cyclized radical can abstract a hydrogen atom to yield a saturated product. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the substrate. For instance, the 6-endo-trig cyclization of an appropriate unsaturated β-keto ester can lead to the formation of a cyclohexenone derivative.
A specific application of radical cyclization in the synthesis of cyclohexenone analogues is the desymmetrization of 4-hydroxy-2,5-cyclohexadienones. This method allows for the synthesis of optically pure γ-lactones that are fused to a cyclohexenone ring. rsc.org
| Parameter | Description |
|---|---|
| Radical Generation | Oxidation of an enolizable substrate (e.g., β-keto ester) by Mn(OAc)₃ to form an α-dicarbonyl radical. |
| Cyclization Mode | Typically follows Baldwin's rules, with 5-exo and 6-exo cyclizations being favored. 6-endo cyclizations are also possible. wikipedia.org |
| Termination | Oxidation of the cyclized radical to a carbocation followed by elimination or nucleophilic trapping, or hydrogen atom abstraction. |
| Application | Synthesis of mono- and polycyclic systems, including those containing the cyclohexenone scaffold. |
Multi-Component Reaction (MCR) Strategies for Complex Cyclohexenones
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. MCRs are particularly valuable for the rapid construction of complex molecular architectures, such as highly substituted cyclohexenones.
The Robinson annulation is a classic and powerful method for the formation of six-membered rings, specifically cyclohexenones. jk-sci.comwikipedia.orgmasterorganicchemistry.comlibretexts.org It is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation. The reaction typically involves the reaction of a ketone (or a related active methylene compound) with an α,β-unsaturated ketone, such as methyl vinyl ketone. The initial Michael addition of the enolate of the ketone to the α,β-unsaturated ketone forms a 1,5-diketone intermediate. This intermediate then undergoes an intramolecular aldol condensation to form a β-hydroxy cyclohexanone, which readily dehydrates to yield the final α,β-unsaturated cyclohexenone product. The Robinson annulation is a cornerstone in the synthesis of steroids and other natural products containing fused six-membered rings. By choosing appropriately substituted starting materials, a wide variety of substituted cyclohexenones can be prepared. For example, the reaction of a 3-substituted-1,3-diketone with an α,β-unsaturated ketone can lead to the formation of a 3,5-disubstituted cyclohexenone.
A more direct multi-component approach for the synthesis of analogues of the target compound involves a one-pot Knoevenagel condensation followed by a Michael addition . For instance, the reaction of an aromatic aldehyde with two equivalents of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) can yield 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. ias.ac.in This reaction proceeds via an initial Knoevenagel condensation between the aldehyde and one molecule of dimedone to form an arylidene intermediate. This intermediate then acts as a Michael acceptor for the second molecule of dimedone, leading to the final product. This strategy allows for the efficient synthesis of highly functionalized cyclohexenone derivatives in a single step from readily available starting materials.
| Reaction | Reactants | Key Steps | Product Type |
|---|---|---|---|
| Robinson Annulation | Ketone, α,β-Unsaturated Ketone | Michael Addition, Intramolecular Aldol Condensation | α,β-Unsaturated Cyclohexenone |
| Knoevenagel/Michael Reaction | Aldehyde, 2x 1,3-Diketone | Knoevenagel Condensation, Michael Addition | 2,2'-Alkylidenebis(3-hydroxycyclohexenone) |
Mechanistic Investigations of Reactions Involving 2 Cyclohexen 1 One, 3 Hydroxy 5 Methyl
Reaction Mechanism Elucidation for Cyclohexenone Ring Formation and Subsequent Transformations
The formation of the 2-cyclohexen-1-one (B156087) ring system is a cornerstone of organic synthesis, often accomplished through a sequence of classic carbon-carbon bond-forming reactions. The precise mechanism can vary significantly depending on the starting materials and reaction conditions, leading to different stereochemical outcomes.
A prevalent strategy for constructing the cyclohexenone ring is the Robinson annulation, which synergistically combines a Michael addition with an intramolecular aldol (B89426) condensation. tamu.eduyoutube.com This sequence provides a powerful method for forming a six-membered ring onto an existing ketone.
The mechanism begins with the formation of an enolate from a ketone, which then acts as a nucleophile (a Michael donor). masterorganicchemistry.comyoutube.com This enolate undergoes a conjugate addition (1,4-addition) to an α,β-unsaturated ketone or aldehyde (a Michael acceptor). masterorganicchemistry.com This step is driven by the formation of a new, stable carbon-carbon single bond. masterorganicchemistry.com The product of this Michael addition is a 1,5-dicarbonyl compound.
Following the Michael addition, the newly formed dicarbonyl intermediate is subjected to an intramolecular aldol condensation. tamu.edu A base abstracts an acidic α-proton to form a new enolate, which then attacks the other carbonyl group within the same molecule. tamu.eduyoutube.com This cyclization step forms a six-membered ring, resulting in a β-hydroxy ketone. Subsequent heating often leads to dehydration (condensation), yielding the final α,β-unsaturated cyclohexenone product. tamu.edu
Table 1: Key Steps in Cyclohexenone Formation via Michael Addition and Aldol Condensation
| Step | Reactants | Key Transformation | Intermediate/Product |
|---|---|---|---|
| 1. Enolate Formation | Ketone, Base | Deprotonation at the α-carbon | Enolate (Michael Donor) |
| 2. Michael Addition | Enolate, α,β-Unsaturated Carbonyl | 1,4-Conjugate addition | 1,5-Dicarbonyl Compound |
| 3. Intramolecular Aldol Addition | 1,5-Dicarbonyl, Base | Enolate formation and intramolecular cyclization | β-Hydroxy Cyclohexanone (B45756) |
| 4. Condensation | β-Hydroxy Cyclohexanone, Heat | Elimination of water | α,β-Unsaturated Cyclohexenone |
Beyond traditional annulation strategies, researchgate.netresearchgate.net-sigmatropic rearrangements offer a stereospecific approach to substituted cyclohexenones. nih.govnih.gov A sigmatropic reaction is a pericyclic process where a σ-bond migrates across a π-system in an intramolecular fashion. wikipedia.org
One such pathway involves a hemiketal-oxy-Cope type researchgate.netresearchgate.net-sigmatropic rearrangement. nih.govacs.org The reaction can commence with an enolate attacking an enone to form a hemiketal intermediate. nih.gov This intermediate then undergoes the researchgate.netresearchgate.net-sigmatropic rearrangement, a concerted process that reorganizes the bonding framework to produce a diketone intermediate. nih.govacs.org This rearrangement is often the source of diastereospecificity in the synthesis. nih.govacs.org The resulting diketone can then proceed through an intramolecular aldol condensation and dehydration to yield the final cyclohexenone product. nih.gov This modular route allows for the synthesis of highly substituted cyclohexenone acids from precursors like phenyl pyruvate (B1213749) and various enones. nih.gov
Both organocatalysts and metal catalysts have been employed to facilitate the synthesis of cyclohexenone derivatives, often enhancing efficiency and stereocontrol.
In organocatalysis, small organic molecules like amines or acids can catalyze key steps. For instance, in the synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, a related structure, silica-supported diphenic acid has been used as a recyclable heterogeneous catalyst for a one-pot Knoevenagel/Michael reaction sequence. ias.ac.in
Transition-metal catalysis provides alternative pathways for cyclohexenone synthesis. mdpi.com For example, gold(I) complexes can be highly effective catalysts for the hydrative cyclization of 1,6-diynes to produce 3-methyl cyclohex-2-enone derivatives. organic-chemistry.org Palladium-catalyzed processes have also been developed, such as the oxidative cross-coupling of vinyl boronic acids and cyclic α-diazocarbonyl compounds, which proceeds through a migratory insertion of a palladium carbene. organic-chemistry.org The catalytic cycle in these reactions typically involves steps like oxidative addition, migratory insertion, and reductive elimination to regenerate the active catalyst.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, operating under mild conditions. A primary mechanism in these reactions is single-electron transfer (SET), where the photocatalyst, upon excitation by light, initiates a redox event to generate radical intermediates. researchgate.net
The SET process can proceed through either an oxidative or a reductive quenching cycle. In an oxidative cycle, the excited photocatalyst accepts an electron from a substrate, generating a radical cation. In a reductive cycle, the excited catalyst donates an electron, forming a radical anion. These highly reactive radical species can then engage in subsequent bond-forming reactions. While direct application to 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- is not extensively documented, SET mechanisms have been successfully applied to tandem Michael-Mannich cyclocondensations and other reactions to form heterocyclic systems, showcasing the potential for this strategy in constructing complex cyclic structures. rsc.org For instance, TiO2 photosensitized oxidation of certain benzyl (B1604629) alcohols to benzaldehydes proceeds via an SET mechanism, demonstrating the utility of SET in transformations involving hydroxyl groups. rsc.org
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms is critically dependent on the identification of transient intermediates. In the formation of cyclohexenones, several key intermediates have been proposed and, in some cases, characterized.
Enolates : As the primary nucleophiles in both Michael additions and aldol condensations, enolates are fundamental intermediates. Their formation via deprotonation of a carbonyl compound is the initiating step in many synthetic routes. masterorganicchemistry.com
Hemiketal Intermediate : In the researchgate.netresearchgate.net-sigmatropic rearrangement pathway, the initial attack of an enolate onto an enone forms a cyclic hemiketal intermediate. nih.gov
Diketone Intermediate : The rearrangement of the hemiketal leads to a 1,5-diketone intermediate, which is the direct precursor to the cyclization step. nih.govacs.org The product of a standard Michael addition is also a 1,5-diketone. tamu.edu
β-Hydroxy Ketone (Aldol Adduct) : The intramolecular aldol addition step results in the formation of a cyclic β-hydroxy ketone. This aldol adduct is often stable enough to be isolated but is typically dehydrated in a subsequent step to form the final enone product. tamu.edu
Table 2: Key Intermediates in Cyclohexenone Synthesis Pathways
| Pathway | Initiating Step | Key Intermediate 1 | Key Intermediate 2 | Precursor to Cyclohexenone |
|---|---|---|---|---|
| Michael/Aldol | Enolate attacks α,β-unsaturated carbonyl | 1,5-Dicarbonyl Compound | - | β-Hydroxy Ketone |
| Sigmatropic Rearrangement | Enolate attacks enone | Hemiketal | 1,5-Diketone | β-Hydroxy Ketone |
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are essential for optimizing reaction conditions and fully understanding the reaction mechanism. For multi-step sequences like the Robinson annulation, identifying the rate-limiting step is a key objective.
In many syntheses that combine Michael addition and aldol condensation, the initial Michael addition is often the rate-determining step. This is because the C-C bond formation in the conjugate addition can be slower than the subsequent intramolecular aldol cyclization, which is often rapid due to the proximity of the reacting functional groups. The relative rates can, however, be influenced by factors such as the strength of the base used, steric hindrance of the substrates, and reaction temperature. For example, the use of strongly basic nucleophiles tends to favor irreversible 1,2-addition to the carbonyl group, whereas weaker, softer nucleophiles like enolates preferentially undergo the desired 1,4-Michael addition. masterorganicchemistry.com
Examination of Stereochemical Control and Selectivity in Reaction Mechanisms
The inherent chirality and functional group arrangement in 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- and its derivatives are pivotal in dictating the stereochemical course of their reactions. The interplay between steric hindrance, electronic effects, and the potential for hydrogen bonding or chelation control allows for nuanced control over the formation of new stereocenters.
Chemoselectivity
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of 3-hydroxy-5-methyl-2-cyclohexenone, the primary reactive sites are the α,β-unsaturated ketone (a Michael acceptor), the carbonyl group (an electrophile for 1,2-addition), and the hydroxyl group (a nucleophile or directing group).
Research on related substituted 5-hydroxy-5-methylcyclohexanones has shown that the carbonyl group of the cyclohexenone ring can be selectively targeted by certain reagents. For instance, in reactions with binucleophiles like ethanolamine, the reaction proceeds regioselectively at the carbonyl group of the alicycle, leading to the formation of cyclohexenylethanolamines. youtube.com Similarly, ketalization with ethylene (B1197577) glycol occurs selectively at the same carbonyl group, demonstrating that it can be modified while leaving other functionalities, such as adjacent acetyl groups in more complex analogues, untouched. youtube.com This selectivity is often attributed to the steric and electronic environment of the different carbonyls within the molecule.
Regioselectivity
Regioselectivity is the preference for bond formation at one position over another. For this compound, a key example is the competition between 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon of the enone system.
The outcome is highly dependent on the nature of the nucleophile. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, attacking the hard electrophilic carbonyl carbon. In contrast, soft nucleophiles, like Gilman cuprates (lithium dialkylcuprates), preferentially undergo 1,4-conjugate addition to the soft electrophilic β-carbon. chegg.comaskfilo.com
In the context of enolate formation, deprotonation can occur at either the α-carbon (C2) or the γ-carbon (C6). The regioselectivity of subsequent alkylation reactions is controlled by whether the kinetic or thermodynamic enolate is formed. The formation of the less substituted (kinetic) enolate is favored under conditions of strong, bulky bases at low temperatures, while the more substituted (thermodynamic) enolate is formed under conditions that allow for equilibrium.
Stereoselectivity
Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions of chiral substrates like (S)-5-methyl-2-cyclohexenone, this manifests as diastereoselectivity, where the existing stereocenter influences the creation of a new one.
A classic example is the Michael addition of a lithium dimethylcuprate to (S)-(+)-5-methyl-2-cyclohexenone. This reaction proceeds via a 1,4-conjugate addition, creating a new stereocenter at the β-carbon (C3). The major product formed is the dextrorotatory ketone, (3R,5S)-3,5-dimethylcyclohexanone. chegg.comaskfilo.com The high diastereoselectivity is a result of the nucleophile attacking the enone from the face opposite to the existing methyl group at C5. This approach is sterically less hindered, leading to the preferential formation of the trans diastereomer.
The table below summarizes the stereochemical outcome of this key reaction.
| Starting Material | Reagent | Reaction Type | Major Product | Stereochemical Relationship |
| (S)-(+)-5-methyl-2-cyclohexenone | Lithium dimethylcuprate ((CH₃)₂CuLi) | Conjugate Addition | (3R,5S)-3,5-dimethylcyclohexanone | trans |
This diastereoselectivity is a cornerstone of asymmetric synthesis, allowing the use of 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- and its derivatives as chiral synthons for the construction of complex molecules with multiple, well-defined stereocenters. The hydroxyl group at C3, while not directly participating in this specific cuprate (B13416276) addition, can play a crucial directing role in other reactions, such as reductions or epoxidations, by coordinating with the reagent and directing its approach to one face of the molecule, thereby enhancing stereochemical control. Mechanistic studies on related systems show that such directing effects are powerful tools for achieving high levels of diastereoselectivity.
Spectroscopic Characterization and Structural Elucidation Methodologies for Cyclohexenones
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 2-Cyclohexen-1-one (B156087), 3-hydroxy-5-methyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques allows for a complete assignment of its proton (¹H) and carbon (¹³C) signals and a thorough investigation of its conformational dynamics.
Application of 1D and 2D NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, NOESY)
The structural backbone of 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- can be systematically mapped out using a suite of NMR experiments.
¹H-NMR Spectroscopy: The proton NMR spectrum provides initial insights into the number and types of protons present. Key expected signals include a downfield singlet for the vinylic proton, multiplets for the methylene (B1212753) and methine protons of the cyclohexene (B86901) ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton, which can be confirmed by D₂O exchange. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the hydroxyl substituent.
¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals include a downfield signal for the carbonyl carbon, signals for the two sp² carbons of the double bond (one of which is further deshielded by the hydroxyl group), and signals for the sp³ carbons of the ring and the methyl group.
2D NMR Spectroscopy: To definitively assign these signals and establish connectivity, several 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu It would show correlations between the vinylic proton and the adjacent methylene protons, as well as between the protons on the saturated part of the ring, helping to trace the carbon framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu For instance, the vinylic proton would show a correlation to the carbonyl carbon, and the methyl protons would show correlations to the C4, C5, and C6 carbons, providing crucial information for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the stereochemistry and conformation of the molecule. For example, NOESY could reveal spatial relationships between the methyl group and other protons on the ring, helping to determine its orientation.
Table 1: Predicted ¹H and ¹³C NMR Data for 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~199 | H-2, H-6 |
| 2 | ~5.9 (s) | ~128 | C-1, C-3, C-4, C-6 |
| 3 | - | ~150 | H-2, H-4 |
| 4 | ~2.3 (m) | ~45 | C-2, C-3, C-5, C-6, CH₃ |
| 5 | ~2.1 (m) | ~30 | C-1, C-4, C-6, CH₃ |
| 6 | ~2.5 (m) | ~50 | C-1, C-2, C-4, C-5 |
| CH₃ | ~1.1 (d) | ~21 | C-4, C-5, C-6 |
| OH | variable (br s) | - | - |
Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns in cyclohexenone derivatives.
Dynamic NMR for Probing Conformational Exchange and Intramolecular Processes
Cyclohexene rings are known to exist in various conformations, such as the half-chair and twist-boat forms, which can interconvert. Dynamic NMR spectroscopy is a powerful technique to study these conformational exchange processes. libretexts.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventual coalescence into separate signals for each conformer at very low temperatures. libretexts.org This allows for the determination of the energy barriers for conformational inversion and provides insights into the relative populations of different conformers. nih.gov For 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-, dynamic NMR could be used to study the ring-flipping process and the preferred orientation of the methyl group (axial vs. equatorial).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically appearing in the range of 1665-1685 cm⁻¹. orgchemboulder.com The C=C stretching vibration of the conjugated double bond would be observed around 1600-1650 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. C-H stretching vibrations for the sp² and sp³ carbons would appear just above and below 3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O and C=C stretching vibrations are also active in the Raman spectrum. cdnsciencepub.com Often, the C=C stretching band is more intense in the Raman spectrum compared to the IR spectrum for conjugated systems. researchgate.netcdnsciencepub.com The relative intensities of the C=O and C=C bands in both IR and Raman spectra can provide information about the conformation of the enone system (s-cis vs. s-trans). cdnsciencepub.com
Table 2: Characteristic Vibrational Frequencies for 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C-H (sp²) | Stretching | 3000-3100 |
| C-H (sp³) | Stretching | 2850-3000 |
| C=O | Stretching | 1665-1685 |
| C=C | Stretching | 1600-1650 |
Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
For 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely be used to determine the molecular weight by observing the protonated molecule [M+H]⁺ or other adducts. nih.gov
Harder ionization techniques like Electron Ionization (EI) would lead to more extensive fragmentation, providing valuable structural information. nih.gov The fragmentation of cyclohexenone derivatives is often characterized by retro-Diels-Alder (RDA) reactions, McLafferty rearrangements, and the loss of small neutral molecules like CO, H₂O, and alkyl radicals. Key fragmentation pathways for this molecule could include:
Loss of a methyl radical (•CH₃) from the molecular ion.
Loss of water (H₂O) from the hydroxyl group.
Loss of carbon monoxide (CO) from the carbonyl group.
A retro-Diels-Alder cleavage of the cyclohexene ring.
By analyzing the masses of the fragment ions, the connectivity and arrangement of the functional groups can be deduced.
Table 3: Predicted Key Mass Spectrometry Fragments for 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- (under EI)
| m/z Value | Possible Fragment Identity |
| 140 | [M]⁺• (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 122 | [M - H₂O]⁺• |
| 112 | [M - CO]⁺• |
| 97 | [M - CH₃ - CO]⁺ |
| 84 | RDA fragment |
| 69 | Further fragmentation |
X-ray Crystallography for Precise Solid-State Structure Determination and Conformational Insights
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com If a suitable single crystal of 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- can be grown, X-ray diffraction analysis would provide precise information about bond lengths, bond angles, and torsional angles. ubc.ca This would unequivocally establish the relative stereochemistry of the substituents and the conformation of the cyclohexene ring in the solid state. nih.gov The crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the packing of the molecules in the crystal lattice.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The α,β-unsaturated carbonyl system in 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- constitutes a chromophore that absorbs UV radiation. wikipedia.org Two main electronic transitions are expected:
A high-intensity π → π* transition, typically observed at a lower wavelength (around 220-250 nm), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. libretexts.org
A lower-intensity n → π* transition at a longer wavelength (around 300-330 nm), resulting from the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. wikipedia.org
The position of the λ_max (wavelength of maximum absorbance) is influenced by the solvent polarity and the presence of substituents. The hydroxyl group at the β-position can cause a bathochromic (red) shift in the π → π* transition compared to an unsubstituted cyclohexenone. researchgate.net
Table 4: Expected UV-Vis Absorption Maxima for 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-
| Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |
| π → π | ~235 | High (~10,000) |
| n → π | ~310 | Low (~100) |
Other Advanced Spectroscopic Techniques (e.g., Inelastic Neutron Scattering)
While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are foundational in the structural elucidation of cyclohexenones, a range of other advanced spectroscopic methods can provide deeper insights into the molecular structure, dynamics, and stereochemistry of "2-Cyclohexen-1-one, 3-hydroxy-5-methyl-". These techniques offer complementary information, often probing aspects of molecular behavior that are inaccessible to more conventional methods.
Inelastic Neutron Scattering (INS) Spectroscopy
Inelastic Neutron Scattering (INS) is a powerful, albeit less common, spectroscopic technique for studying the vibrational and magnetic dynamics of materials. nih.govoxfordneutronschool.org Unlike optical spectroscopies (IR and Raman) which are governed by selection rules based on changes in dipole moment or polarizability, INS is based on the interaction of neutrons with atomic nuclei. youtube.com This fundamental difference makes INS particularly sensitive to the vibrations of hydrogen atoms, as hydrogen has a very large neutron scattering cross-section. researchgate.net
Principles and Applicability to 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-
In an INS experiment, a beam of neutrons with a known energy is directed at a sample. When a neutron scatters inelastically, it exchanges energy with the sample, exciting or de-exciting a vibrational mode. oxfordneutronschool.org By measuring the energy lost or gained by the neutrons, a vibrational spectrum can be constructed. mpg.de
For a molecule like "2-Cyclohexen-1-one, 3-hydroxy-5-methyl-", which is rich in hydrogen atoms, INS can offer significant advantages:
Probing Low-Frequency Vibrations: INS is particularly effective for observing low-frequency vibrational modes, such as torsional modes of the methyl group and whole-molecule lattice vibrations, which can be difficult to detect with IR or Raman spectroscopy. researchgate.net
No Selection Rules: All vibrational modes are, in principle, active in INS. This allows for a more complete vibrational spectrum compared to optical techniques. youtube.com
Isotopic Sensitivity: The significant difference in scattering cross-section between hydrogen and deuterium (B1214612) allows for isotopic substitution studies to aid in the assignment of vibrational modes.
Although specific INS data for "2-Cyclohexen-1-one, 3-hydroxy-5-methyl-" is not available in the current literature, the technique holds the potential to provide detailed information on its molecular dynamics. For instance, INS could be used to study the rotational dynamics of the methyl group on the cyclohexenone ring, providing insights into the rotational barrier and the local environment. researchgate.net
Terahertz Time-Domain Spectroscopy (THz-TDS)
Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum, is another advanced technique that probes low-frequency vibrations. wikipedia.org These vibrations often correspond to collective motions of the molecule, such as intermolecular vibrations in a crystal lattice or conformational modes. taylorfrancis.com THz-TDS could potentially be used to study the low-frequency vibrational modes of crystalline "2-Cyclohexen-1-one, 3-hydroxy-5-methyl-", providing information about its solid-state structure and intermolecular interactions.
Chiroptical Spectroscopy
Given that "2-Cyclohexen-1-one, 3-hydroxy-5-methyl-" possesses a chiral center at the 5-position, chiroptical techniques are highly relevant for its stereochemical characterization. These methods measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.orgvanderbilt.edu
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-visible light. It is a powerful tool for determining the absolute configuration of chiral ketones. nih.gov The n→π* and π→π* electronic transitions of the α,β-unsaturated ketone chromophore in "2-Cyclohexen-1-one, 3-hydroxy-5-methyl-" would give rise to characteristic ECD signals, the signs of which are related to the stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information about the vibrational modes of a molecule. mdpi.com VCD could be used to confirm the absolute configuration of "2-Cyclohexen-1-one, 3-hydroxy-5-methyl-" by comparing the experimental spectrum with quantum chemical calculations.
While specific research findings on the application of these advanced spectroscopic techniques to "2-Cyclohexen-1-one, 3-hydroxy-5-methyl-" are limited, their potential for providing a more comprehensive understanding of its structure and properties is clear. Future studies employing these methods could offer valuable insights into the subtle structural and dynamic features of this chiral cyclohexenone derivative.
Computational Chemistry and Theoretical Modeling of 2 Cyclohexen 1 One, 3 Hydroxy 5 Methyl
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the structure, stability, and reactivity of organic compounds, including cyclohexenone derivatives.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. pondiuni.edu.in
For cyclohexenone and its derivatives, DFT calculations can map the electron density distribution of these frontier orbitals. The HOMO is typically localized on the π-system of the double bond and the oxygen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the conjugated system, highlighting the regions susceptible to nucleophilic attack. While specific HOMO-LUMO energy values for 2-Cyclohexen-1-one (B156087), 3-hydroxy-5-methyl- are not readily found, studies on related systems provide insight into the expected values. For instance, DFT calculations on various organic molecules can determine these parameters to assess their reactivity. science.gov
Table 1: Illustrative Frontier Molecular Orbital Energies for a Generic Cyclohexenone Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: This table is illustrative and based on typical values for organic molecules; it does not represent specific calculated data for 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-.
DFT methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For a molecule like 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with experimental data, a definitive assignment of each signal to a specific atom in the molecule can be achieved. Similarly, theoretical IR spectra can be computed, showing the vibrational modes of the molecule. This helps in assigning the peaks in an experimental IR spectrum to specific functional groups, such as the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, and the C=C stretch of the alkene. While no specific computational spectroscopic studies were found for the title compound, this methodology is widely applied to organic molecules. science.gov
DFT calculations are a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves locating the structures of reactants, products, transition states, and intermediates. From these calculations, reaction pathways can be determined, and activation energies (the energy barriers that must be overcome for a reaction to occur) can be quantified.
For instance, DFT has been used to study the mechanism of cycloaddition reactions involving cyclohexenone and its derivatives. researchgate.net These studies reveal whether a reaction proceeds through a concerted or a stepwise mechanism and can explain the observed regioselectivity and stereoselectivity. For example, in the allylic oxidation of cyclohexene (B86901) to produce cyclohexenone, DFT calculations have been used to determine the free energy barriers of the reaction steps. chemrxiv.org Such calculations provide a detailed understanding of the catalytic cycle and the factors influencing the reaction rate. While specific reaction profiles for 2-Cyclohexen-1-one, 3-hydroxy-5-methyl- are not documented in the searched literature, the principles from studies on cyclohexenone are directly applicable. rsc.orgkoyauniversity.org
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule and its interactions with its environment.
For a flexible molecule like 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-, which has a non-planar ring and a rotatable methyl group, MD simulations can explore the different possible conformations and their relative stabilities. The cyclohexene ring can exist in various conformations, such as a half-chair or a twisted boat, and MD simulations can reveal the energy barriers between these forms. Furthermore, if the molecule is simulated in a solvent, such as water, MD can model the intermolecular interactions, like hydrogen bonding between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules. This provides insights into its solubility and behavior in solution. Studies on similar systems, like cyclohexanone (B45756) dehydrogenase in complex with cyclohexanone, have utilized MD simulations to understand substrate binding and conformational changes within the enzyme's active site. nih.gov
Quantum Chemical Studies on Intramolecular Interactions (e.g., Hydrogen Bonding, Electrostatic Effects)
Quantum chemical methods, including DFT, are essential for studying the subtle intramolecular interactions that govern a molecule's structure and properties. In 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-, a key intramolecular interaction is the potential for hydrogen bonding between the hydroxyl group at position 3 and the carbonyl group at position 1.
Theoretical calculations can determine the strength and geometry of this intramolecular hydrogen bond. This is achieved by comparing the energy of the conformer with the hydrogen bond to a conformer where such an interaction is absent. The presence of a strong intramolecular hydrogen bond can significantly influence the molecule's physical properties, such as its boiling point and solubility, as well as its chemical reactivity. The enol form of cyclohexanedione derivatives, which are structurally related to the title compound, is known to be stabilized by intramolecular hydrogen bonds. researchgate.net In 2,2′-Methylenebis(3-hydroxy-2-cyclohexen-1-one), for example, the two cyclohexene rings are drawn towards each other by intramolecular O—H⋯O hydrogen bonds. iucr.org
Table 2: Illustrative Calculated Properties of an Intramolecular Hydrogen Bond in a Hydroxy Ketone System
| Parameter | Value |
| H---O distance | 1.8 Å |
| O-H---O angle | 150° |
| Hydrogen Bond Energy | 5-7 kcal/mol |
Note: This table is illustrative and based on typical values for intramolecular hydrogen bonds in similar systems; it does not represent specific calculated data for 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-.
Computational Prediction of Optical Properties (e.g., Non-linear Optical Responses)
Computational methods can also be used to predict the optical properties of molecules, including their linear and non-linear optical (NLO) responses. NLO materials are of great interest for applications in optoelectronics, such as in optical switching and frequency conversion. DFT calculations can be employed to compute the polarizability and hyperpolarizability of a molecule, which are measures of its NLO activity.
For organic molecules like 2-Cyclohexen-1-one, 3-hydroxy-5-methyl-, the presence of a conjugated π-system and donor-acceptor groups (the hydroxyl and carbonyl groups) can give rise to significant NLO properties. Theoretical calculations can help in understanding the structure-property relationships and in designing new molecules with enhanced NLO responses. While specific NLO predictions for the title compound are not available, DFT has been used to investigate the NLO properties of various organic compounds, including those with similar structural motifs. researchgate.net
Applications of 2 Cyclohexen 1 One, 3 Hydroxy 5 Methyl and Its Derivatives in Complex Organic Synthesis
Role as Versatile Building Blocks in Complex Molecule and Natural Product Synthesis
The utility of 2-Cyclohexen-1-one (B156087), 3-hydroxy-5-methyl- and its analogs as versatile building blocks is well-documented. The conjugated system is amenable to a variety of addition reactions, while the ketone and hydroxyl functionalities offer handles for further manipulation. This versatility allows for the stereocontrolled introduction of new substituents and the construction of intricate carbon skeletons, making it an invaluable starting point for the synthesis of diverse and complex target molecules. researchgate.net Derivatives such as 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) are recognized as important synthons for creating various biologically significant compounds. ias.ac.innih.gov
The cyclohexenone core is frequently employed in synthetic strategies aimed at constructing polycyclic and spirocyclic frameworks, which are common motifs in natural products. Spirocycles, compounds containing two rings connected by a single common atom, are found in a number of approved drugs. nih.gov Synthetic routes often leverage the reactivity of the cyclohexenone ring to build these complex three-dimensional structures. For instance, the acidic C-H bonds adjacent to the carbonyl group can be utilized in double alkylation reactions with agents like 1,4-dibromobutane (B41627) to furnish spirocyclic systems. nih.gov The 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one motif, which can be part of a spirocyclic system, is considered a valuable scaffold in drug discovery. nih.gov
The structural features of 3-hydroxy-5-methyl-2-cyclohexen-1-one make it an ideal precursor for a range of bioactive molecular classes.
Alkaloids: The total synthesis of complex alkaloids often relies on chiral building blocks to establish the core structure. A notable example is the efficient total synthesis of (-)-morphine, which was achieved in 17 steps starting from 2-cyclohexen-1-one. researchgate.net In this synthesis, the cyclohexenol (B1201834) unit forms a critical part of the final morphinan (B1239233) core. researchgate.net The strategic construction of the alkaloid's C-ring was accomplished through key steps including a 1,4-reduction of the enone system. researchgate.net
Terpenoids: Terpenes and terpenoids represent a large and diverse class of natural products, many of which possess polycyclic structures and significant biological activity. nih.gov The total synthesis of these compounds is a dynamic field that often involves the construction of complex carbon frameworks. nih.gov Cyclohexenone derivatives serve as key intermediates in these syntheses. For example, in the synthesis of certain terpenes, a cyclic enone is generated through oxidative rearrangement, which then undergoes further reactions, such as coupling with a Grignard reagent, to build the target molecule. nih.gov
Carbocyclic Nucleosides: In these nucleoside analogues, a carbocycle replaces the furanose sugar moiety. rsc.org This modification can enhance metabolic stability, making them attractive antiviral and therapeutic agents. nih.gov The cyclohexene (B86901) ring can act as a bioisostere of the furanose ring. acs.org Enantioselective syntheses of cyclohexane-based carbocyclic nucleosides have been developed using starting materials like (R)-(−)-carvone, a related cyclohexenone derivative. acs.org The synthesis of these complex molecules involves highly regio- and stereoselective reactions to construct the functionalized carbocycle before the nucleobase is attached. nih.govacs.org
Strategies for Total Synthesis Incorporating Cyclohexenone Moieties
The incorporation of cyclohexenone moieties into total synthesis strategies is a common and powerful approach. Key reactions that leverage the functionality of the cyclohexenone core include:
Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system readily undergoes conjugate addition with a wide range of nucleophiles, allowing for the introduction of complex side chains.
Aldol (B89426) Reactions: The ketone functionality can participate in intramolecular aldol reactions, a powerful method for forming new rings. This strategy was a key feature in a total synthesis of (-)-morphine, where an intramolecular aldol reaction helped to construct the morphinan core. researchgate.net
Suzuki-Miyaura Coupling: This cross-coupling reaction can be used to form carbon-carbon bonds, for instance, by coupling a vinyl triflate derived from the cyclohexenone with a boronic acid. This was another key step in the aforementioned morphine synthesis. researchgate.net
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions involving the enone double bond can be used to create complex, strained polycyclic systems, such as those found in certain taxane (B156437) diterpenoids. nih.gov
These strategies highlight the role of the cyclohexenone unit as a central organizing element around which complex molecular architecture can be systematically assembled.
Retrosynthetic Analysis in the Design of Cyclohexenone-based Synthetic Routes
Retrosynthetic analysis is the process of deconstructing a target molecule to identify simpler, commercially available starting materials. When a complex natural product contains a six-membered ring, a cyclohexenone derivative is often identified as a logical precursor. For example, in the retrosynthesis of morphine, the complex tetracyclic core can be simplified through a series of disconnections. The analysis reveals a key cyclohexenol intermediate, which can be readily traced back to 2-cyclohexen-1-one as a viable starting material. researchgate.net This highlights how the inherent reactivity of the cyclohexenone system (e.g., potential for 1,6-addition and aldol cyclization) informs its selection as a strategic starting point in the design of a synthetic route. researchgate.net
Functionalization and Derivatization Studies to Expand Molecular Diversity
The 2-cyclohexen-1-one, 3-hydroxy-5-methyl- scaffold can be readily functionalized to generate libraries of new compounds with potentially novel biological activities. Derivatization can be achieved through various reactions targeting different parts of the molecule.
Condensation Reactions: The reaction of two equivalents of a 1,3-cyclohexanedione (B196179) (like the 5,5-dimethyl derivative, dimedone) with various aromatic aldehydes is a widely used method to produce 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. ias.ac.innih.govresearchgate.netresearchgate.net These "tetraketone" compounds serve as precursors for other heterocyclic systems and have been investigated for their own biological activities, such as tyrosinase inhibition. researchgate.netsemanticscholar.org
Oxidation of Silyl (B83357) Enol Ethers: The α-hydroxy group, a key feature of the target compound, can be introduced with high regioselectivity. A common method involves the conversion of a cyclohexenone into its corresponding silyl enol ether, followed by oxidation with an agent like m-chloroperbenzoic acid (MCPBA). orgsyn.org
Modifications of the Ring: Further functionalization of the cyclohexane (B81311) ring itself can be achieved through various methods, expanding the range of accessible structures. mdpi.com
These derivatization strategies allow chemists to systematically modify the core structure, enabling the exploration of structure-activity relationships and the development of new molecules with tailored properties.
Table of Key Synthetic Applications
| Bioactive Scaffold | Key Synthetic Strategy | Reference |
|---|---|---|
| Alkaloids (e.g., Morphine) | Intramolecular Aldol Reaction, 1,6-Addition, Suzuki-Miyaura Coupling | researchgate.net |
| Carbocyclic Nucleosides | Stereoselective Hydroboration, Bioisosteric Replacement of Furanose Ring | nih.govacs.org |
| Spirocyclic Systems | Double Alkylation of Enolates | nih.gov |
| Polycyclic Terpenes | [2+2] Cycloaddition, Oxidative Rearrangement | nih.govnih.gov |
Exploration of Biological Activity Mechanisms of Cyclohexenone Derivatives
Molecular Mechanisms of Action (General Principles)
The molecular mechanisms of action for cyclohexenone derivatives are diverse, reflecting their ability to interact with a range of cellular components. These interactions can lead to the modulation of various biological processes.
A primary mechanism through which cyclohexenone derivatives exert their biological effects is via covalent inhibition, often facilitated by their nature as Michael acceptors. nih.govresearchgate.net The electrophilic β-carbon of the α,β-unsaturated carbonyl system is susceptible to nucleophilic attack from biological macromolecules, such as the thiol groups of cysteine residues in proteins. youtube.com This results in the formation of a stable covalent bond, a process known as Michael addition. nih.govyoutube.com
This covalent modification can alter the structure and function of the target protein, leading to inhibition of its activity. nih.govresearchgate.net The reactivity of the cyclohexenone core as a Michael acceptor is a key determinant of its potential for covalent inhibition. researchgate.net This mechanism is a common strategy in drug discovery for achieving potent and prolonged inhibition of specific protein targets. nih.gov
| Warhead Type | Targeted Residue | Mechanism |
|---|---|---|
| α,β-Unsaturated Carbonyl | Cysteine | Michael Addition |
| Epoxide | Cysteine, Serine | Nucleophilic Ring Opening |
| Acrylamide | Cysteine | Michael Addition |
| Nitrile | Cysteine | Reversible Covalent Modification |
While specific inhibition of thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes by 3-hydroxy-5-methyl-2-cyclohexen-1-one is not documented in the provided search results, the general principle of enzyme inhibition is a key aspect of the biological activity of many small molecules. teachmephysiology.comlibretexts.org Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, which involve reversible binding to the enzyme. youtube.comlibretexts.org Covalent inhibitors, as discussed previously, represent a form of irreversible inhibition. The diverse family of ThDP-dependent enzymes plays crucial roles in cellular metabolism, and their inhibition can have significant physiological consequences.
Cyclohexenone derivatives have the potential to modulate cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases. nih.govmdpi.com Some molecules with reactive carbonyl functionalities can influence NF-κB signaling by interacting with key proteins in the pathway, such as IκB kinase (IKK) or NF-κB proteins themselves, often through covalent modification of cysteine residues. This can prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. Pterostilbene, a natural compound, has been shown to inhibit the NF-κB signaling pathway. mdpi.com
The ability of small molecules to act as haptens and form antigens is a crucial aspect of immunotoxicology. While specific data for 3-hydroxy-5-methyl-2-cyclohexen-1-one is unavailable, the chemical reactivity of cyclohexenone derivatives as Michael acceptors suggests a potential for forming covalent adducts with proteins. These modified proteins can be recognized by the immune system as foreign, leading to an immune response. This process of haptenation is a key mechanism in the development of allergic contact dermatitis and other hypersensitivity reactions.
Certain natural products containing a cyclohexenone-related glutarimide (B196013) ring, such as cycloheximide, are well-known inhibitors of protein synthesis in eukaryotic cells. nih.govwikipedia.org Cycloheximide functions by blocking the translocation step in translational elongation on the ribosome. wikipedia.org It is important to emphasize that there is no evidence from the provided search results to suggest that 3-hydroxy-5-methyl-2-cyclohexen-1-one itself acts as a protein synthesis inhibitor. The mechanism of protein synthesis inhibition is highly specific to the complex structure of molecules like cycloheximide. researcher.lifenih.gov
Structure-Activity Relationship (SAR) Studies at a Mechanistic Level
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For cyclohexenone derivatives, SAR studies often focus on how modifications to the cyclohexenone ring and its substituents affect their potency and selectivity as inhibitors or modulators of biological targets.
| Structural Modification | Potential Impact on Activity | Underlying Mechanism |
|---|---|---|
| Addition of Electron-Withdrawing Groups | Increased Potency | Enhancement of Michael Acceptor Reactivity |
| Alteration of Ring Substituents | Changes in Selectivity and Potency | Modified Steric and Electronic Interactions with Target |
| Modification of Stereochemistry | Varying Binding Affinity | Altered Fit within the Target's Binding Site |
Influence of Substituent Effects on Molecular Recognition and Bioactivity
The concept of substituent effects is central to understanding the structure-activity relationships (SAR) of cyclohexenone derivatives. The electronic properties of substituents can significantly alter the reactivity and binding affinity of the parent molecule. For instance, in the synthesis of related compounds like 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, the nature of the substituent on the aromatic aldehyde reactant has a discernible impact on the reaction rate. Aromatic aldehydes bearing electron-withdrawing groups tend to undergo faster reactions compared to those with electron-donating groups. ias.ac.in This observation highlights the sensitivity of the cyclohexenone core to electronic modifications.
While direct research on the substituent effects for 3-hydroxy-5-methyl-2-cyclohexen-1-one is limited, general principles of medicinal chemistry suggest that modifications to its structure would likely modulate its biological profile. For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the cyclohexenone ring could influence its ability to participate in hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with a biological target.
To illustrate the potential impact of substituents, consider the following hypothetical derivatives of 3-hydroxy-5-methyl-2-cyclohexen-1-one and their predicted electronic properties:
| Substituent at C-2 | Substituent at C-4 | Predicted Electronic Effect | Potential Impact on Bioactivity |
| -NO₂ | -H | Strong electron-withdrawing | May enhance electrophilicity, potentially increasing covalent interactions with nucleophilic residues in a target protein. |
| -OCH₃ | -H | Electron-donating | Could increase electron density in the ring, potentially modulating hydrogen bond accepting capacity. |
| -H | -Cl | Electron-withdrawing (inductive), weak electron-donating (resonance) | May alter the overall electrostatic potential of the molecule, influencing its orientation in a binding pocket. |
| -H | -CH₃ | Electron-donating | Could enhance hydrophobic interactions with the target. |
This table is illustrative and based on general chemical principles, as specific experimental data for this compound is not available.
Role of Stereochemistry in Molecular Interactions and Specificity
Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical determinant of biological activity. The specific spatial orientation of functional groups on the 3-hydroxy-5-methyl-2-cyclohexen-1-one molecule would undoubtedly influence its ability to bind to a specific biological target with high affinity and selectivity. Chiral centers, such as the carbon atoms at positions 3 and 5, give rise to different stereoisomers (enantiomers and diastereomers).
These stereoisomers can exhibit markedly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. One isomer may fit perfectly into a binding site, leading to a biological response, while another may bind weakly or not at all.
While specific studies on the stereochemistry-activity relationship of 3-hydroxy-5-methyl-2-cyclohexen-1-one are not prevalent in the available literature, the principle remains a cornerstone of pharmacology and drug design. The precise orientation of the hydroxyl group at C-3 and the methyl group at C-5 will dictate the potential for hydrogen bonding and steric compatibility within a receptor's binding pocket.
Computational Approaches to Investigate Biological Interactions
In the absence of extensive experimental data, computational methods provide a powerful toolkit for predicting and analyzing the biological interactions of molecules like 3-hydroxy-5-methyl-2-cyclohexen-1-one.
Molecular Docking and Ligand-Protein Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. This method allows for the visualization and energetic evaluation of the interactions between the ligand and the active site of the target.
For cyclohexenone derivatives, molecular docking studies have been employed to investigate their potential as therapeutic agents. For example, a study on 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile utilized molecular docking to explore its interaction with the focal adhesion kinase (FAK) domain, suggesting its potential as an anticancer agent. researchgate.net Such studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
A hypothetical molecular docking study of 3-hydroxy-5-methyl-2-cyclohexen-1-one against a putative protein target might reveal the following interactions:
| Interaction Type | Functional Group on Ligand | Potential Interacting Residue on Protein |
| Hydrogen Bond | 3-hydroxy group (-OH) | Aspartic Acid, Glutamic Acid, Serine |
| Hydrogen Bond | 1-keto group (C=O) | Arginine, Lysine, Histidine |
| Hydrophobic Interaction | 5-methyl group (-CH₃) | Leucine, Isoleucine, Valine |
| Hydrophobic Interaction | Cyclohexene (B86901) ring | Phenylalanine, Tyrosine, Tryptophan |
This table represents potential interactions and is not based on specific experimental results for this compound.
Prediction of Molecular Targets and Interaction Sites
Computational approaches can also be used to predict the likely biological targets of a small molecule. These in silico target prediction methods leverage large databases of known drug-target interactions and employ algorithms based on chemical similarity, machine learning, or pharmacophore modeling. nih.gov By comparing the structural and physicochemical properties of 3-hydroxy-5-methyl-2-cyclohexen-1-one to those of compounds with known biological targets, it is possible to generate a ranked list of potential protein partners.
These predictive models can help to formulate hypotheses about the mechanism of action of a compound and guide experimental validation. For instance, if a target prediction tool consistently identifies a particular kinase as a potential target for 3-hydroxy-5-methyl-2-cyclohexen-1-one, this would provide a strong rationale for conducting enzymatic assays to confirm this interaction. The performance of such prediction models is often validated using external datasets, with a significant percentage of known targets typically identified within the top predictions. nih.gov
Q & A
Q. What are the recommended synthetic pathways for 3-hydroxy-5-methyl-2-cyclohexen-1-one, and how can reaction conditions be optimized to minimize side products?
The synthesis of substituted cyclohexenones often involves aldol condensation or oxidation of cyclohexanol derivatives. For 3-hydroxy-5-methyl-2-cyclohexen-1-one, regioselective hydroxylation and methylation steps are critical. A method involving catalytic hydrogenation followed by selective oxidation (e.g., using Jones reagent) can yield the desired product . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to identify intermediates and byproducts. Temperature control (e.g., 0–25°C) and solvent polarity adjustments (e.g., THF vs. DCM) can suppress side reactions like over-oxidation or polymerization .
Q. How can the structural integrity of 3-hydroxy-5-methyl-2-cyclohexen-1-one be validated, and what analytical techniques are most effective?
Nuclear Magnetic Resonance (NMR) is essential for confirming the position of hydroxyl and methyl groups. H-NMR peaks at δ 2.1–2.3 ppm (methyl group) and δ 5.5–6.0 ppm (enone protons) are characteristic. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated : 126.0681 g/mol). Infrared (IR) spectroscopy identifies carbonyl (1700–1750 cm) and hydroxyl (3200–3600 cm) stretches. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. What safety protocols are critical when handling 3-hydroxy-5-methyl-2-cyclohexen-1-one in laboratory settings?
This compound is classified as flammable (GHS H226) and toxic upon ingestion/inhalation (H301/H330). Use fume hoods for volatile steps, and wear nitrile gloves, safety goggles, and flame-resistant lab coats. Store in airtight containers at 2–8°C, away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How do metabolites of 3-hydroxy-5-methyl-2-cyclohexen-1-one impact environmental risk assessments?
Metabolites retaining the 2-cyclohexen-1-one core (e.g., sulfoxide/sulfone derivatives) may exhibit comparable toxicity to the parent compound. In aquatic systems, monitor degradation using LC-MS/MS with electrospray ionization (ESI). Biodegradation studies in soil microcosms can assess half-life (e.g., 10–30 days under aerobic conditions). Include these metabolites in ecotoxicity assays (e.g., Daphnia magna LC) to evaluate cumulative risks .
Q. What methodologies are suitable for studying the interaction of 3-hydroxy-5-methyl-2-cyclohexen-1-one with biological targets?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450. Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics (). For in vitro assays, use fluorescence polarization to screen inhibition of protein-DNA interactions. Dose-response curves (IC) should account for the compound’s solubility limits in aqueous buffers .
Q. How can contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved for this compound?
Discrepancies often arise from assay conditions. For antioxidant studies, compare results across multiple assays: DPPH radical scavenging (lipophilic systems) vs. ORAC (aqueous phase). Control for pH (5.0–7.4) and metal ion contamination (e.g., Fe), which may induce pro-oxidant behavior. Synchrotron-based XANES can track redox state changes in situ .
Q. What strategies improve the stability of 3-hydroxy-5-methyl-2-cyclohexen-1-one during long-term storage?
Degradation via autoxidation is mitigated by adding radical scavengers (e.g., BHT at 0.1% w/w) and storing under nitrogen. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic UPLC purity checks. Lyophilization enhances shelf life for aqueous solutions .
Q. Which advanced chromatographic techniques resolve co-eluting impurities in synthesized batches?
Use chiral stationary phases (e.g., Chiralpak IA) for enantiomeric separation. For polar impurities, HILIC (Hydrophilic Interaction Liquid Chromatography) with a mobile phase of acetonitrile/ammonium acetate improves resolution. 2D-LC coupled with HRMS identifies unknown degradants by cross-referencing spectral libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
